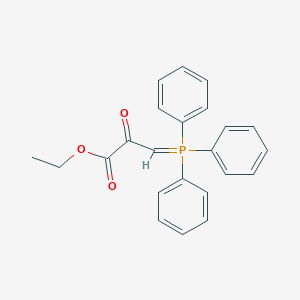

Ethyl (triphenylphosphoranylidene)pyruvate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 647346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLOPRPWPANPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327344 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13321-61-4 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl (triphenylphosphoranylidene)pyruvate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (triphenylphosphoranylidene)pyruvate is a stabilized phosphorus ylide, a class of reagents that has become indispensable in modern organic synthesis. Its unique structural features, characterized by the juxtaposition of a nucleophilic ylidic carbon and electron-wasting keto and ester functionalities, confer a nuanced reactivity profile that is exploited in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the structure, synthesis, and multifaceted applications of this compound, with a particular focus on its role as a key building block in the synthesis of complex molecular architectures relevant to drug discovery and development. We will delve into the fundamental principles governing its reactivity, provide validated experimental protocols, and showcase its utility through case studies in the synthesis of bioactive compounds.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C23H21O3P and a molecular weight of 376.38 g/mol , is a white to off-white or pale yellow crystalline powder.[1] Its structure is characterized by a central phosphorus atom double-bonded to a carbon atom, which is, in turn, bonded to a pyruvate moiety. This arrangement gives rise to a stabilized ylide, where the negative charge on the α-carbon is delocalized through resonance onto the adjacent carbonyl and ester groups.

The bonding in this compound is best described as a resonance hybrid of two canonical forms: the ylide form, with a formal negative charge on the carbon and a positive charge on the phosphorus, and the ylene form, with a phosphorus-carbon double bond. X-ray crystallographic studies of similar stabilized ylides have shown that the P-C bond has significant double bond character, and the geometry around the ylidic carbon is nearly planar, reflecting the sp2 hybridization.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 13321-61-4 | [1][2] |

| Molecular Formula | C23H21O3P | [1][2] |

| Molecular Weight | 376.38 g/mol | |

| Appearance | White to off-white or pale yellow powder | [1] |

| Melting Point | 175 °C (decomposes) | |

| Linear Formula | (C6H5)3P=CHCOCO2C2H5 |

Structure Visualization:

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile reagent in organic synthesis, primarily utilized in the Wittig reaction to form α,β-unsaturated ketones and esters. Its stabilized nature generally leads to the stereoselective formation of (E)-alkenes.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and a phosphine oxide. The strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for this reaction.

General Wittig Reaction Mechanism:

Caption: Simplified mechanism of the Wittig reaction.

Synthesis of Bioactive Molecules

This compound serves as a key building block in the synthesis of a variety of biologically active compounds, including anti-cancer and anti-inflammatory agents. [1] Case Study: Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 is a natural product that exhibits potent anti-cancer activity by inhibiting tubulin polymerization. Several synthetic analogues of Combretastatin A-4 have been developed to improve its pharmacological properties, and the Wittig reaction is a common strategy for the synthesis of the characteristic stilbene core of these molecules. [3][4]While this compound itself is not directly used for the synthesis of the stilbene backbone of Combretastatin A-4, related stabilized ylides are employed. The reactivity principles are directly transferable.

For instance, a Wittig reaction between a substituted benzaldehyde and a benzylphosphonium ylide is a key step. The use of stabilized ylides in these syntheses allows for the stereoselective formation of the desired alkene isomer.

Representative Reaction Scheme:

Caption: General Wittig approach to Combretastatin analogues.

Synthesis of Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of various heterocyclic compounds of medicinal interest. The dicarbonyl moiety provides multiple reactive sites for cyclization reactions. For example, it can react with binucleophiles to construct five- or six-membered rings.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined structure and predictable reactivity make it an ideal tool for the construction of complex molecular architectures, particularly in the context of drug discovery and development. The ability to stereoselectively form carbon-carbon double bonds and to serve as a precursor for various heterocyclic systems underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the quest for novel therapeutic agents.

References

-

Syntheses of Combretastatin A-4 and Related Stilbenes by Using Aqueous Conditions. UCL Discovery. [Link]

-

A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. PubMed. [Link]

-

This compound. Análisis Vínicos. [Link]

-

This compound, min 95%, 1 gram. CP Lab Safety. [Link]

Sources

An In-Depth Technical Guide to Ethyl (triphenylphosphoranylidene)pyruvate: Synthesis, Reactions, and Applications in Drug Development

Abstract

Ethyl (triphenylphosphoranylidene)pyruvate is a stabilized Wittig reagent of significant value in synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive ylide and an α-ketoester moiety, makes it a sophisticated building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and its application in the Wittig reaction for carbon-carbon bond formation. Particular emphasis is placed on its strategic use in the development of bioactive compounds, including peptidyl inhibitors of the enzyme cruzain and dehydro-α-amino acid derivatives, which are crucial components of pharmaceutically relevant peptides. This document serves as a technical resource for researchers leveraging this reagent to advance programs in medicinal chemistry and drug discovery.

Core Compound Identification and Properties

This compound, a stable phosphorane, is a cornerstone reagent for olefination reactions. Its CAS number is 13321-61-4 .[1][2] It is also known by its systematic name, 2-Ethoxycarbonyl-2-oxoethylidenetriphenylphosphorane, and synonyms such as [(Carboxycarbonyl)methylene]triphenylphosphorane ethyl ester.[1][2]

The structural and physical properties of this reagent are critical for its handling, storage, and reaction setup. As a stabilized ylide, the negative charge on the α-carbon is delocalized into the adjacent carbonyl and ester groups, rendering the compound significantly more stable than non-stabilized ylides like methylenetriphenylphosphorane. This stability allows it to be isolated, stored, and handled in air, often as a crystalline solid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13321-61-4 | [1][2] |

| Molecular Formula | C₂₃H₂₁O₃P | [1][2] |

| Molecular Weight | 376.38 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow powder | [3] |

| Melting Point | 175 °C (with decomposition) | [2][3] |

| Linear Formula | (C₆H₅)₃P=CHCOCO₂C₂H₅ | [2] |

| InChI Key | OQLOPRPWPANPIE-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(=O)C=P(c1ccccc1)(c2ccccc2)c3ccccc3 | |

| Primary Application | Wittig Reagent for C-C Bond Formation |

Synthesis of the Wittig Reagent

The synthesis of stabilized phosphoranes like this compound follows a classical two-step sequence: quaternization of triphenylphosphine to form a phosphonium salt, followed by deprotonation with a mild base to generate the ylide.[4] The requisite precursor, ethyl bromopyruvate, is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Phosphonium Salt (Ethyl 2-(triphenylphosphonio)pyruvate bromide)

-

To a 500 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (52.46 g, 200.0 mmol) and a suitable solvent such as toluene or ethyl acetate (250 mL).

-

Stir the mixture to dissolve the triphenylphosphine.

-

Carefully add ethyl bromopyruvate (39.0 g, 200.0 mmol) to the solution via a dropping funnel.

-

Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

During this period, a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration through a Büchner funnel, washing the precipitate with cold ethyl acetate (2 x 50 mL) to remove any unreacted starting materials.

-

Dry the resulting phosphonium salt under vacuum to a constant weight.

Step 2: Formation of the Ylide (this compound)

-

Dissolve the dried phosphonium salt in a biphasic mixture of dichloromethane (500 mL) and water (200 mL) in a 1 L separatory funnel.

-

While vigorously shaking the separatory funnel, slowly add a 2 M aqueous solution of sodium hydroxide until the aqueous layer is basic (pH > 10). The ylide is formed in the organic layer, which typically develops a yellow color.

-

Separate the organic layer. Extract the aqueous phase with an additional portion of dichloromethane (100 mL).

-

Combine the organic layers and wash with brine (150 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature below 40 °C.

-

The resulting solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford the final product as a pale yellow solid.

Caption: Synthesis workflow for this compound.

The Wittig Reaction: Mechanism and Execution

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8]

Mechanism with Stabilized Ylides

The reaction of a stabilized ylide, such as this compound, with an aldehyde proceeds through a distinct mechanism that influences the stereochemical outcome.

-

Nucleophilic Addition: The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic intermediate known as a betaine.

-

Reversibility and Equilibration: For stabilized ylides, this initial addition step is reversible. The relative stability of the ylide allows for equilibration between the syn and anti diastereomers of the betaine intermediate. The anti betaine, which leads to the (E)-alkene, is sterically more favored and thermodynamically more stable.

-

Oxaphosphetane Formation: The betaine undergoes ring-closure to form a four-membered oxaphosphetane intermediate.

-

Decomposition: The oxaphosphetane collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.

Due to the equilibration favoring the more stable anti intermediate, Wittig reactions with stabilized ylides predominantly yield the (E)-alkene product.[9][10]

Caption: Simplified mechanism of the Wittig reaction with a stabilized ylide.

Experimental Protocol: General Procedure for Wittig Olefination

The stability of this compound allows for flexible reaction conditions, including solvent-free methods which align with green chemistry principles.[9][11] The following is a general laboratory protocol for the reaction with an aldehyde.

-

In a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv). If the aldehyde is a solid, add a minimal amount of a suitable solvent (e.g., dichloromethane or THF) to dissolve it.

-

To the stirred solution/slurry, add this compound (1.1 mmol, 1.1 equiv).

-

Stir the mixture at room temperature for 15-30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary, especially with less reactive or sterically hindered aldehydes.

-

Upon completion, the crude reaction mixture will contain the desired alkene product and the triphenylphosphine oxide byproduct.

-

Workup and Purification:

-

Add a non-polar solvent like hexanes or diethyl ether (10-15 mL) to the vial. The alkene product is typically soluble, while the triphenylphosphine oxide has limited solubility and may precipitate.

-

Stir vigorously for a few minutes.

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the collected solid with a small amount of cold hexanes.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure α,β-unsaturated α-ketoester.

-

Applications in Drug Development

The α,β-unsaturated α-ketoester scaffold generated by the Wittig reaction with this compound is a valuable pharmacophore and a versatile intermediate for constructing more complex bioactive molecules.[3][12]

Synthesis of Peptidyl α-Ketoester Cruzain Inhibitors

Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a significant health challenge.[8] Cruzain, the major cysteine protease of T. cruzi, is essential for the parasite's life cycle and is a validated target for drug development.[8][13][14] Peptidyl α-ketoesters and related derivatives are known to be effective, reversible inhibitors of cysteine proteases, where the electrophilic keto-carbon is attacked by the active site cysteine residue.

This compound can be used to install the α-ketoester "warhead" onto a peptide-like scaffold. A synthetic strategy would involve reacting an aldehyde-functionalized amino acid or peptide fragment with the Wittig reagent to generate the key unsaturated α-ketoester intermediate, which can then be further elaborated or directly tested for inhibitory activity. While specific literature examples directly citing the use of this exact pyruvate ylide for cruzain inhibitors are sparse, the general utility of the Wittig reaction in synthesizing α,β-unsaturated carbonyl compounds for this purpose is well-established.[15]

Synthesis of Dehydro-α-Amino Acid Derivatives

Dehydro-α-amino acids (dhAAs) are non-canonical amino acids found in numerous natural products and are used to introduce conformational constraints into peptides, often enhancing their biological activity and metabolic stability.[15][16] The alkene moiety of dhAAs is a key structural feature that can be readily installed using Wittig chemistry.

The reaction of this compound with N-protected amino aldehydes provides a direct route to peptides containing a dehydro-α-keto acid residue. This product can then be further modified, for example, by reduction of the ketone or conversion to other functional groups, to access a wide range of novel dehydroamino acid derivatives for incorporation into peptidomimetics and other drug candidates.[17][18]

Safety, Handling, and Storage

As a combustible solid, this compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place at room temperature.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a highly effective and versatile stabilized ylide for the synthesis of (E)-α,β-unsaturated α-ketoesters. Its stability, ease of handling, and the high value of its products make it an indispensable tool in modern organic synthesis. For professionals in drug development, this reagent provides a reliable and strategic pathway to key structural motifs, such as those found in cysteine protease inhibitors and conformationally constrained peptides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the discovery of novel therapeutic agents.

References

-

Organic Syntheses Procedure, Phosphine-Catalyzed [4 + 2] Annulation. Available at: [Link]

-

Organic Syntheses Procedure, PHOSPHINE-CATALYZED [3 + 2] ANNULATION. Available at: [Link]

-

Ferreira, R. S., et al. (2021). Structure-Based and Molecular Modeling Studies for the Discovery of Cyclic Imides as Reversible Cruzain Inhibitors With Potent Anti-Trypanosoma cruzi Activity. Frontiers in Chemistry. Available at: [Link]

-

Nguyen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. Available at: [Link]

-

WebAssign, Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available at: [Link]

-

University of Colorado Boulder, The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Ferreira, P. M. T., et al. (1999). High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3697-3703. Available at: [Link]

-

ResearchGate, High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. Available at: [Link]

-

University of California, Irvine, The WITTIG REACTION With CHEMILUMINESCENCE!. Available at: [Link]

-

YouTube, Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). Available at: [Link]

-

University of North Georgia, Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

-

Organic Chemistry Data, Wittig Reaction - Common Conditions. Available at: [Link]

-

Lenartowicz, P., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules. Available at: [Link]

-

Master Organic Chemistry, Wittig Reaction: Examples and Mechanism. (2018). Available at: [Link]

-

Bezerra Morais, P. A., & Trossini, G. H. G. (2023). Cruzain Inhibitors: State-of-Art of Novel Synthetic Strategies. Current Organic Chemistry. Available at: [Link]

-

Prates, F. V., et al. (2023). Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi. Current Medicinal Chemistry. Available at: [Link]

-

McKerrow, J. H., et al. (2009). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. PLoS Neglected Tropical Diseases. Available at: [Link]

-

Master Organic Chemistry, The Wittig Reaction (Re-direct). Available at: [Link]

-

Organic Chemistry Portal, Wittig Reaction. Available at: [Link]

-

WebAssign, Experiment 7 - Preparation of Ethyl Cinnamate (Re-direct). Available at: [Link]

-

National Institutes of Health, Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. (2022). Available at: [Link]

-

Oreate AI, Research on Wittig Reagents and Their Applications in Organic Synthesis. (2024). Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scielo.br [scielo.br]

- 7. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. webassign.net [webassign.net]

- 12. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0032178) [np-mrd.org]

- 13. scielo.br [scielo.br]

- 14. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [journals.eco-vector.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High yielding synthesis of dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Ethyl (triphenylphosphoranylidene)pyruvate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (triphenylphosphoranylidene)pyruvate is a stabilized phosphorus ylide, a class of reagents pivotal to modern organic synthesis. Its unique bifunctional nature, possessing both a reactive ylide and a versatile pyruvate moiety, renders it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, grounded in the fundamental principles of the Wittig reaction. We will dissect the reaction mechanism, provide a detailed and validated experimental protocol, discuss critical safety considerations, and highlight its applications in medicinal chemistry and beyond. This document is structured to serve as a practical and authoritative resource, bridging theoretical understanding with field-proven application.

Foundational Principles: The Wittig Reaction & Stabilized Ylides

The synthesis of this compound is a direct application of the Nobel Prize-winning Wittig reaction.[1] This reaction is a cornerstone of synthetic chemistry, celebrated for its reliability in converting aldehydes and ketones into alkenes.[1][2] The core reactant is a phosphorus ylide (or phosphorane), a neutral molecule with adjacent positive and negative formal charges.[1][3]

The mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate known as an oxaphosphetane.[1][2][4] This intermediate rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the exceptionally strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire transformation.[3][5]

dot

Caption: The general mechanism of the Wittig Reaction.

This compound is classified as a stabilized ylide . The negative charge on the ylidic carbon is delocalized by the adjacent electron-withdrawing ester and ketone functionalities of the pyruvate group. This stabilization reduces the nucleophilicity and overall reactivity of the ylide compared to non-stabilized counterparts (where the groups on the carbon are simple alkyls).[4] A key practical consequence is that stabilized ylides can be prepared using milder bases and are often stable enough to be isolated, purified, and stored as crystalline solids.[5][6]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

Properties Summary

| Property | Value | Reference |

| CAS Number | 13321-61-4 | [7][8] |

| Molecular Formula | C₂₃H₂₁O₃P | [7][8] |

| Molecular Weight | 376.38 g/mol | [7][8] |

| Appearance | White to off-white or pale yellow powder | [7] |

| Melting Point | 175 °C (decomposes) | [7] |

| Synonyms | 2-Ethoxycarbonyl-2-oxoethylidenetriphenylphosphorane | [7][8] |

| Purity | Typically ≥95% | [7] |

Safety, Handling, and Storage

Hazard Profile: While specific toxicity data for this exact compound is limited, related stabilized ylides and organophosphorus compounds warrant careful handling.

-

Irritation: May cause skin and serious eye irritation.[9][10]

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.[10]

-

Ingestion: May be harmful if swallowed.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield are mandatory.[10]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10]

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved N95-type dust mask or higher.

-

Skin and Body: Wear a standard laboratory coat.

Handling & Storage:

-

Operations should be conducted in a well-ventilated chemical fume hood.[9][10]

-

Store at room temperature in a dry, well-sealed container.[7]

-

This compound is classified as a combustible solid.

Synthesis Pathway and Experimental Protocol

The preparation of this compound is a robust two-step process. First, a phosphonium salt is synthesized via the reaction of triphenylphosphine with an appropriate α-halo pyruvate ester. Second, the phosphonium salt is deprotonated with a mild base to yield the target ylide.

dot

Caption: The two-step synthetic route to the target ylide.

Materials and Reagents

| Reagent | Formula | Purity | Notes |

| Triphenylphosphine | (C₆H₅)₃P | ≥99% | Handle in fume hood. |

| Ethyl bromopyruvate | C₅H₇BrO₃ | ≥97% | Lachrymator. Handle with care. |

| Toluene | C₇H₈ | Anhydrous | |

| Dichloromethane (DCM) | CH₂Cl₂ | Reagent Grade | |

| Sodium Hydroxide | NaOH | Reagent Grade | Prepare a 2 M aqueous solution. |

| Sodium Sulfate | Na₂SO₄ | Anhydrous | For drying. |

| Ethyl Acetate | C₄H₈O₂ | Reagent Grade | For recrystallization. |

| Hexanes | C₆H₁₄ | Reagent Grade | For recrystallization. |

Step-by-Step Experimental Protocol

Part A: Synthesis of the Phosphonium Salt Precursor

-

Setup: Equip a 500 mL round-bottomed flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Charging the Flask: To the flask, add triphenylphosphine (e.g., 52.4 g, 200 mmol) and 200 mL of anhydrous toluene. Stir until the solid dissolves completely.

-

Addition of Alkyl Halide: Add ethyl bromopyruvate (e.g., 39.0 g, 200 mmol) to the solution via syringe or dropping funnel.

-

Reaction: Heat the mixture to reflux (oil bath temperature ~110-120 °C) and maintain for 24 hours. A white precipitate of the phosphonium salt will form during this time.[11]

-

Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with ethyl acetate (e.g., 2 x 100 mL) to remove any unreacted starting materials.

-

Drying: Dry the phosphonium salt under high vacuum to remove residual solvent. The salt can be used in the next step without further purification.

Part B: Ylide Formation (Deprotonation)

-

Dissolution: Transfer the dried phosphonium salt to a 1 L separatory funnel and dissolve it in 500 mL of dichloromethane.[11]

-

Basification: Add 200 mL of a 2 M aqueous sodium hydroxide solution to the separatory funnel.[11][12] Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. The ylide will be formed and extracted into the organic phase.

-

Extraction: Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask. Extract the remaining aqueous layer with additional dichloromethane (e.g., 2 x 100 mL).

-

Washing and Drying: Combine all organic extracts. Wash the combined solution with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na₂SO₄).[11]

-

Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator at low temperature (≤ 30 °C) to afford the crude product as a solid or thick oil.[11][12]

Purification and Characterization

-

Purification: The most common method for purifying stabilized ylides is recrystallization. Dissolve the crude product in a minimum amount of hot ethyl acetate, then add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then to 0-4 °C to induce crystallization.[11]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Characterization: The identity and purity of the final product should be confirmed by:

-

Melting Point: Compare with the literature value (175 °C, dec.).[7]

-

Spectroscopy: Analyze via ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy to confirm the structure.

-

Applications in Synthetic Chemistry

This compound is a versatile reagent primarily used for C-C bond formation. Its value is demonstrated in the synthesis of a wide array of complex molecules.

-

Pharmaceutical Synthesis: It serves as a key building block in the development of novel pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.[7] It has been used in the synthesis of peptidyl α-keto-based inhibitors and antiviral nucleoside derivatives.

-

Organic Synthesis: Researchers utilize this reagent to create complex molecular scaffolds and explore new synthetic pathways.[7]

-

Biochemical Research: It is a valuable tool for studying enzyme mechanisms and metabolic pathways at a molecular level.[7]

Conclusion

The synthesis of this compound via the Wittig reaction pathway is a reliable and scalable process. Its nature as a bench-stable, crystalline solid simplifies its handling and application in diverse synthetic contexts. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can effectively leverage this powerful reagent to advance projects in drug discovery, materials science, and fundamental organic chemistry. This guide provides the necessary framework for its successful preparation and use, emphasizing both scientific integrity and laboratory safety.

References

-

PHOSPHINE-CATALYZED [4 + 2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE. Organic Syntheses. [Link]

-

PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. Organic Syntheses. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Supporting information. (Source providing an example of a Wittig reaction with ethyl (triphenylphosphoranylidene)acetate). [Link]

-

A Solvent Free Wittig Reaction. (Educational source describing the general Wittig reaction and ylide preparation). [Link]

-

Ethyl pyruvate. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Análisis Vínicos. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Spectroscopic and Analytical Guide to Ethyl (triphenylphosphoranylidene)pyruvate

Introduction: Elucidating a Versatile Synthetic Building Block

Ethyl (triphenylphosphoranylidene)pyruvate, with the chemical formula C₂₃H₂₁O₃P and a molecular weight of 376.38 g/mol , is a highly functionalized, shelf-stable phosphorus ylide.[1] As a "stabilized" ylide, the negative charge on the α-carbon is delocalized through resonance into the adjacent keto and ester carbonyl groups. This electronic feature not only imparts significant stability compared to non-stabilized ylides but also finely tunes its reactivity, making it a valuable reagent in organic synthesis, particularly for the construction of complex heterocyclic systems and α,β-unsaturated compounds.[1]

This technical guide provides a comprehensive overview of the expected spectroscopic profile of this compound. As complete, peer-reviewed spectral assignments for this specific compound are not consolidated in the public domain, this document serves as an expert guide based on foundational spectroscopic principles and data from closely related, well-characterized α-keto stabilized ylides.[2][3][4] We will detail the core methodologies for sample analysis and provide a reasoned, in-depth interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data critical for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A multi-nuclear (¹H, ¹³C, ³¹P) approach is essential to probe the distinct chemical environments within the molecule and confirm the crucial phosphorus-carbon connectivity.

Foundational Principles: Why NMR is Definitive

The structural rigidity and electronic nature of the ylide influence the entire molecule. The triphenylphosphine group creates a sterically hindered environment and distinct aromatic regions. The ethyl pyruvate moiety contains multiple, electronically different carbons and protons. Crucially, the presence of the spin-active ³¹P nucleus (¹/₂ spin, 100% natural abundance) provides an additional layer of structural information through its chemical shift and its coupling to neighboring ¹H and ¹³C nuclei.[5]

Experimental Protocol: Solution-State NMR

A self-validating protocol ensures reproducibility and accuracy. The primary objective is to obtain a clear, homogeneous solution free of particulate matter, which would degrade spectral quality.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing capability for stabilized phosphoranes and its minimal interference in ¹H NMR spectra.[8]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is required for high-resolution spectra.[7]

-

Using a Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[9]

-

-

Instrumental Parameters :

-

Spectrometer : A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

-

Locking & Shimming : The instrument's field frequency is locked onto the deuterium signal of the CDCl₃. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-defined peaks.[7]

-

Referencing : Chemical shifts are referenced internally to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR; CDCl₃ at δ 77.16 ppm for ¹³C NMR) or to tetramethylsilane (TMS) if added. ³¹P NMR spectra are referenced externally to 85% H₃PO₄ at δ 0.0 ppm.[10]

-

Acquisition : For ³¹P and ¹³C spectra, proton decoupling is employed to simplify the spectra by collapsing multiplets into singlets (except for carbons directly coupled to phosphorus).[5]

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct regions corresponding to the aromatic, methine, and ethyl groups.

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.80 – 7.50 | Multiplet | - | 15H | P-(C₆H₅ )₃ |

| ~4.50 | Doublet | JP-H ≈ 24 Hz | 1H | P=CH |

| 4.15 | Quartet | JH-H ≈ 7.1 Hz | 2H | OCH₂ CH₃ |

| 1.20 | Triplet | JH-H ≈ 7.1 Hz | 3H | OCH₂CH₃ |

Expert Rationale:

-

Aromatic Protons (δ 7.80-7.50): The 15 protons of the three phenyl rings will produce a complex, overlapping multiplet system in this downfield region, characteristic of triphenylphosphine derivatives.

-

Methine Proton (δ ~4.50): This is a key diagnostic signal. The proton on the ylidic carbon (P=CH) is expected to be significantly deshielded and will appear as a doublet due to coupling with the ³¹P nucleus. The magnitude of this coupling constant (JP-H) is typically large (~20-30 Hz) for stabilized ylides.[11]

-

Ethyl Group (δ 4.15, 1.20): This will present a classic quartet and triplet pattern. The methylene protons (OCH₂) are deshielded by the adjacent ester oxygen, while the methyl protons (CH₃) appear in the typical upfield aliphatic region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and critical information about the carbonyl and ylidic carbons.

| Predicted Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment |

| ~190 | Doublet (JP-C ≈ 5-10 Hz) | C =O (Keto) |

| ~165 | Doublet (JP-C ≈ 15-20 Hz) | C =O (Ester) |

| 134 – 128 | Multiple Signals | C (Aromatic) |

| ~61 | Singlet | OC H₂CH₃ |

| ~55 | Doublet (JP-C ≈ 100-120 Hz) | P=C H (Ylidic Carbon) |

| ~14 | Singlet | OCH₂C H₃ |

Expert Rationale:

-

Carbonyl Carbons (δ ~190, ~165): Two distinct, deshielded signals are expected for the keto and ester carbonyls. They will appear as doublets due to two- and three-bond coupling to phosphorus, respectively.

-

Ylidic Carbon (δ ~55): This is the most diagnostic signal in the ¹³C spectrum. It is expected to appear at a relatively upfield position for an sp²-hybridized carbon due to its carbanionic character. It will exhibit a very large one-bond coupling constant (JP-C) of over 100 Hz, confirming the direct P-C bond.[12]

-

Aromatic Carbons (δ 134-128): Multiple signals will be present for the phenyl carbons, with the ipso-carbon (the one directly attached to P) showing a large P-C coupling.

Predicted ³¹P NMR Spectrum

The ³¹P{¹H} NMR (proton-decoupled) spectrum provides direct insight into the chemical environment of the phosphorus atom.

-

Expected Chemical Shift: A single sharp resonance is predicted in the range of δ +15 to +25 ppm .

Expert Rationale: The chemical shift of a phosphorus ylide is highly indicative of its structure. Stabilized ylides, such as this compound, consistently resonate in this deshielded region relative to phosphines but upfield from their corresponding phosphonium salts.[11][13] This specific chemical shift range is a hallmark of a P(V) center with significant double-bond character (P=C), confirming the ylide structure.[10][14]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, particularly the carbonyls, whose vibrational frequencies are sensitive to the electronic effects of the ylide.

Foundational Principles

The resonance delocalization of the negative charge from the ylidic carbon onto the adjacent oxygen atoms weakens the C=O double bonds. This weakening results in a decrease in the bond's vibrational frequency (a shift to a lower wavenumber) compared to standard, non-conjugated ketones (~1715 cm⁻¹) and esters (~1735 cm⁻¹).[15] This shift is a key piece of evidence for the stabilized ylide structure.[4]

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet method ensures a uniform, transparent matrix for analysis.

-

Drying : Gently dry spectroscopy-grade potassium bromide (KBr) powder in an oven at ~110°C for several hours and store it in a desiccator. All equipment (agate mortar, pestle, die set) must be scrupulously dry to prevent broad O-H bands from obscuring the spectrum.[16]

-

Sample Preparation : Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder.[17]

-

Grinding & Mixing : In an agate mortar, first grind the sample to a very fine powder. Add the KBr and gently but thoroughly mix for 1-2 minutes until the mixture is homogeneous. The goal is to disperse the sample molecules within the KBr matrix.[18]

-

Pellet Pressing : Transfer the powder to a pellet die. Assemble the die and apply 8-10 tons of pressure for several minutes using a hydraulic press.[18][19] A successful press will yield a thin, transparent, or translucent pellet.

-

Analysis : Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be run first.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong carbonyl absorptions and signals characteristic of the triphenylphosphine group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3040 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2900 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Keto, conjugated) |

| ~1620 | Strong | C=O Stretch (Ester, conjugated) |

| 1480, 1435 | Strong | C=C Stretch (Aromatic Ring) |

| ~1110 | Strong | P-Ph (P-Aryl) Stretch |

| ~850 | Strong | P=C Stretch |

Expert Rationale:

-

Carbonyl Stretches ( ~1680, ~1620 cm⁻¹): The most revealing region of the spectrum. Two distinct, strong C=O bands are expected at significantly lower wavenumbers than their unconjugated counterparts. This shift is direct evidence of resonance stabilization. The ester carbonyl is often shifted more dramatically than the keto carbonyl in such systems.[4]

-

P=C Stretch (~850 cm⁻¹): The stretch for the phosphorus-carbon double bond is expected in the fingerprint region and provides further evidence of the ylide structure.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Foundational Principles

For a stable, non-volatile organic molecule like this compound, a soft ionization technique is required to minimize fragmentation and ensure the observation of the molecular ion. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is an ideal choice.[20] It uses a matrix to absorb the laser energy, allowing the analyte to be gently desorbed and ionized, typically as a protonated molecule [M+H]⁺.[21][22]

Experimental Protocol: MALDI-TOF

-

Matrix Selection : A suitable matrix for small organic molecules, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), is chosen.[23] A matrix solution is prepared at a concentration of ~10 mg/mL in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

-

Sample Preparation : A dilute solution of the analyte is prepared (~1 mg/mL).

-

Spotting : A small volume (~1 µL) of the analyte solution is mixed with the matrix solution. 1 µL of this final mixture is spotted onto the MALDI target plate and allowed to air dry completely.[23] This co-crystallizes the analyte within the matrix.

-

Analysis : The target plate is inserted into the mass spectrometer. The instrument's laser is fired at the sample spot, and the time-of-flight of the resulting ions is measured to determine their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum

The mass spectrum will be used to confirm the compound's elemental composition.

| Predicted m/z | Ion | Notes |

| 376.13 | [M]⁺ | Molecular ion peak (less common in MALDI) |

| 377.14 | [M+H]⁺ | Expected base peak (protonated molecule) |

| 349.10 | [M-C₂H₅+H]⁺ | Loss of the ethyl group |

| 262.08 | [Ph₃P]⁺ | Triphenylphosphine fragment |

Expert Rationale:

-

Molecular Ion: The exact mass of C₂₃H₂₁O₃P is 376.1255. High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 377.1333. Observing this ion with high mass accuracy (<5 ppm error) provides definitive confirmation of the elemental formula.

-

Fragmentation: While MALDI is a soft technique, some fragmentation can occur. Common fragmentation pathways for organophosphorus compounds include cleavage of bonds adjacent to the phosphorus atom.[1][24][25][26] The observation of a fragment at m/z 262 corresponding to the stable triphenylphosphine cation is highly likely.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS. The predicted spectroscopic data outlined in this guide provides a robust analytical framework for researchers. Key confirmatory features include: the diagnostic doublet for the methine proton in the ¹H NMR, the large ¹JPC coupling constant for the ylidic carbon in the ¹³C NMR, the characteristic ³¹P chemical shift between +15 and +25 ppm, the significantly downshifted carbonyl frequencies in the IR spectrum, and the accurate mass of the molecular ion in the mass spectrum. Together, these techniques offer a self-validating system for verifying the identity, purity, and structural integrity of this important synthetic reagent.

References

-

Thompson, M. L., et al. (2014). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. National Institutes of Health. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Jorg, J., et al. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Morelli, J. J., et al. (1987). Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Biomedical and Environmental Mass Spectrometry. Available at: [Link]

-

Calvin, M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

-

ALWSCI Blogs. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Sabounchei, S. J., et al. (2008). Synthesis and NMR Study of α‐Keto Stabilized Ylides. Journal of the Chinese Chemical Society. Available at: [Link]

-

Penner, G. H., et al. (1992). Phosphorus-31 NMR studies of stabilized phosphorus ylids in the solid state. PubMed. Available at: [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

-

Supporting Information Example. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Lightigo. (n.d.). How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Available at: [Link]

-

Asl, F. K., et al. (2009). Synthesis, spectroscopic and X-ray structural studies of silver(I) complexes of a-keto stabilized phosphorus ylides. Inorganica Chimica Acta. Available at: [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

-

SlidePlayer. (2020). Introduction to MALDI-TOF Mass Spectrometry. Available at: [Link]

-

Bestmann, H. J., & Snyder, J. P. (1967). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Journal of the American Chemical Society. Available at: [Link]

-

News-Medical.Net. (n.d.). MALDI-TOF in Organic Chemistry. Available at: [Link]

-

University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. Available at: [Link]

-

YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Available at: [Link]

-

JoVE. (2023). Video: MALDI-TOF Mass Spectrometry-Principle, Operation and Uses. Available at: [Link]

-

ACS Publications. (2022). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. Available at: [Link]

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

-

Korea Science. (n.d.). X-ray and Spectroscopy Studies of Mercury (II) and Silver (I) Complexes of α-Ketostabilized Phosphorus Ylides. Available at: [Link]

-

Albright, T. A., et al. (1973). Nuclear magnetic resonance studies. 5. Properties of phosphorus-carbon ylides. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. (2023). Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides. Available at: [Link]

-

Gessner, V. H. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). Ethyl (triphenylphosphoranylidene)acetate. Available at: [Link]

-

Journal of the American Chemical Society. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Available at: [Link]

- Johnson, A. W. (1996). Phosphorus Ylides. Book Chapter.

-

Anary-Abbasinejad, M., et al. (2022). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Organic Chemistry Research. Available at: [Link]

-

The University of Nottingham. (n.d.). 31 Phosphorus NMR. Available at: [Link]

-

RSC Publishing. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Available at: [Link]

-

Molecules. (2020). The α-alkylation of Carbonyl Sulfoxonium Ylides: Studies and Applications in the Synthesis of New Sulfur Heterocycles. Available at: [Link]

-

Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. Available at: [Link]

-

Journal of the Korean Chemical Society. (2002). Reaction of Phosphorus Ylides with Carbonyl Compounds in Supercritical Carbon Dioxide. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. sci-hub.ru [sci-hub.ru]

- 3. tandfonline.com [tandfonline.com]

- 4. X-ray and Spectroscopy Studies of Mercury (II) and Silver (I) Complexes of α-Ketostabilized Phosphorus Ylides -Journal of the Korean Chemical Society | 학회 [koreascience.kr]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Phosphorus-31 NMR studies of stabilized phosphorus ylids in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 14. trilinkbiotech.com [trilinkbiotech.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. azom.com [azom.com]

- 17. shimadzu.com [shimadzu.com]

- 18. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 19. scienceijsar.com [scienceijsar.com]

- 20. news-medical.net [news-medical.net]

- 21. Video: MALDI-TOF Mass Spectrometry-Principle, Operation and Uses [jove.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 24. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. tandfonline.com [tandfonline.com]

A Comprehensive Guide to the Thermal Stability and Storage of Stabilized Phosphorus Ylides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Stabilized Phosphorus Ylides in Synthesis

Stabilized phosphorus ylides, often referred to as Wittig reagents, are indispensable tools in modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Their utility in the pharmaceutical and fine chemical industries is well-established, where precise control over molecular architecture is paramount. Unlike their more reactive, non-stabilized counterparts that require stringent anhydrous and oxygen-free conditions and are typically generated in situ, stabilized ylides exhibit enhanced stability, often existing as isolable, crystalline solids.[1][3] This greater stability is conferred by the presence of electron-withdrawing groups (such as esters, ketones, or nitriles) on the ylidic carbon, which delocalize the negative charge and render the molecule less prone to decomposition.[4][5] However, the term "stable" is relative, and a thorough understanding of their thermal stability and optimal storage conditions is crucial for ensuring their reactivity, purity, and the reproducibility of synthetic outcomes.

This guide provides an in-depth technical overview of the factors governing the thermal stability of stabilized phosphorus ylides, recommended storage and handling protocols, and methods for assessing their thermal decomposition.

Factors Influencing the Stability of Phosphorus Ylides

The stability of a phosphorus ylide is a multifaceted property influenced by a combination of electronic and steric factors, as well as extrinsic conditions such as exposure to air and moisture.

The Decisive Role of Substituents on the Ylidic Carbon

The primary determinant of a phosphorus ylide's stability is the nature of the substituent attached to the carbanionic center.[4] Stabilized ylides are characterized by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance.[1] This delocalization reduces the nucleophilicity and basicity of the ylidic carbon, thereby increasing the overall stability of the molecule.

Common stabilizing groups include:

-

Esters (-COOR)

-

Ketones (-COR)

-

Nitriles (-CN)

-

Sulfones (-SO₂R)

The general trend in stability follows the electron-withdrawing ability of the substituent, with sulfone and ketone groups generally conferring greater stability than ester groups. This increased stability, however, comes at the cost of reduced reactivity; stabilized ylides react readily with aldehydes but often struggle to react with less electrophilic ketones.[2][3]

The Influence of Substituents on the Phosphorus Atom

While the substituents on the ylidic carbon play the most significant role, the groups attached to the phosphorus atom also modulate the ylide's stability and reactivity. The vast majority of commonly used Wittig reagents feature three phenyl groups on the phosphorus atom (triphenylphosphoranes). The electron-withdrawing nature of the phenyl groups contributes to the overall stability of the ylide. Replacing the phenyl groups with electron-donating alkyl groups, such as in tri-n-butylphosphine ylides, would be expected to decrease the overall stability of the ylide by increasing the electron density on the phosphorus atom and subsequently on the ylidic carbon.

Sensitivity to Atmospheric Conditions: The Perils of Moisture and Oxygen

Phosphorus ylides are susceptible to decomposition upon exposure to moisture and oxygen.[6] Hydrolysis, even with trace amounts of water, leads to the protonation of the ylidic carbon and subsequent cleavage of the P-C bond to form a hydrocarbon and the corresponding phosphine oxide.[6] Oxidation can also occur, leading to a complex mixture of degradation products. This sensitivity necessitates the handling and storage of stabilized ylides under an inert atmosphere, especially for long-term storage or when high purity is critical.

Recommended Storage and Handling Protocols for Stabilized Phosphorus Ylides

Proper storage and handling are paramount to preserving the integrity and reactivity of stabilized phosphorus ylides. The following recommendations are based on best practices and information derived from safety data sheets of commercially available ylides.

Solid-State Storage

For long-term storage, stabilized phosphorus ylides should be maintained as solids under the following conditions:

-

Temperature: Refrigeration at 2-8°C is recommended for most common stabilized ylides, such as (Carbethoxymethylene)triphenylphosphorane and (Acetylmethylene)triphenylphosphorane.[7][8][9]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent decomposition due to moisture and oxygen. Containers should be tightly sealed.

-

Light: While not always explicitly stated, protection from light is a good general practice for storing chemical reagents to prevent potential photochemical degradation.

| Compound | Recommended Storage Temperature | Atmosphere |

| (Carbethoxymethylene)triphenylphosphorane | 2-8°C | Inert |

| (Acetylmethylene)triphenylphosphorane | 2-8°C | Inert |

| (Cyanomethylene)triphenylphosphorane | 2-8°C (general recommendation) | Inert |

This table summarizes common storage recommendations for representative stabilized ylides.

Storage in Solution

While many stabilized ylides are solids, it is often convenient to prepare stock solutions for routine use. However, the long-term stability of these solutions is a critical consideration.

-

Solvent Choice: Anhydrous, aprotic solvents are essential. Tetrahydrofuran (THF) is a commonly used solvent for Wittig reactions.[6] Dichloromethane and chloroform are also suitable for dissolving many stabilized ylides.

-

Atmosphere: Solutions should be prepared and stored under a positive pressure of an inert gas (argon or nitrogen).

-

Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For longer-term storage, freezing the solution at -20°C or below may be possible, but the stability of the specific ylide in the chosen solvent at these temperatures should be verified.

-

Monitoring for Degradation: The purity of ylide solutions should be periodically checked, for example, by ³¹P NMR spectroscopy, to monitor for the appearance of triphenylphosphine oxide, a common degradation product.

Assessing the Thermal Stability of Stabilized Phosphorus Ylides

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for quantitatively assessing the thermal stability of chemical compounds. These methods provide valuable data on decomposition temperatures, mass loss profiles, and energetic changes associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a stabilized phosphorus ylide, a TGA thermogram will show the onset temperature of decomposition, the temperature at which the rate of mass loss is maximal, and the total mass loss corresponding to the volatilization of decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic). For many stabilized ylides, decomposition is an exothermic process.

Experimental Protocol for TGA/DSC Analysis of Air-Sensitive Ylides

Given the sensitivity of phosphorus ylides to air and moisture, special precautions must be taken during sample preparation and analysis.

Objective: To determine the thermal decomposition profile of a stabilized phosphorus ylide using TGA/DSC.

Materials:

-

Stabilized phosphorus ylide sample

-

TGA/DSC instrument

-

Hermetically sealed aluminum or gold-plated copper pans

-

Inert gas (high-purity nitrogen or argon)

-

Glovebox or glove bag with an inert atmosphere

Procedure:

-

Sample Preparation (inside a glovebox/glove bag):

-

Tare a hermetically sealable TGA/DSC pan.

-

Carefully weigh 1-5 mg of the stabilized phosphorus ylide into the pan.

-

Securely seal the pan to ensure an inert atmosphere is maintained around the sample.

-

-

Instrument Setup:

-

Set the TGA/DSC instrument to purge with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Equilibrate the instrument at a starting temperature of 25-30°C.

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

-

From the DSC curve, determine the melting point (if applicable) and the enthalpy of decomposition (ΔHdecomp).

-

Thermal Decomposition Pathways of Stabilized Phosphorus Ylides

The thermal decomposition of stabilized phosphorus ylides can proceed through several pathways, depending on the specific ylide, the temperature, and the presence of other reactive species.

Unimolecular Decomposition

Under inert, anhydrous conditions, the primary thermal decomposition pathway for many stabilized ylides is a unimolecular fragmentation. For ester-stabilized ylides, this often involves the extrusion of triphenylphosphine oxide (Ph₃PO), a thermodynamically highly favorable process, to yield an alkyne.[10]

Kinetic studies on the flash vacuum pyrolysis of certain stabilized ylides have shown these to be first-order, unimolecular reactions.[11]

Influence of Trace Impurities

In a non-ideal storage environment, the decomposition of stabilized ylides is often initiated by trace amounts of water or oxygen.

-

Hydrolysis: As previously mentioned, reaction with water leads to protonation of the ylidic carbon, forming a phosphonium salt, which can then undergo further hydrolysis to yield a hydrocarbon and triphenylphosphine oxide.

-

Oxidation: The mechanism of oxidation is complex and can lead to a variety of products, including the corresponding carbonyl compound and triphenylphosphine oxide.

Conclusion: Best Practices for Ensuring the Longevity of Stabilized Phosphorus Ylides

Stabilized phosphorus ylides are robust reagents that have significantly simplified the synthesis of complex molecules. However, their stability is not absolute. By understanding the factors that influence their decomposition and adhering to proper storage and handling protocols, researchers can ensure the long-term integrity and reactivity of these valuable synthetic tools. For critical applications, particularly in drug development and manufacturing, regular analytical testing of stored ylides is recommended to verify their purity and performance.

References

-

Aitken, R. A., Al-Awadi, N. A., Dawson, G., et al. (2007). Kinetic and mechanistic study on the thermal reactivity of stabilized phosphorus ylides, part 3: [(Acetyl)(arylcarbamoyl)methylene]triphenylphosphoranes and [(alkoxycarbonyl) (arylcarbamoyl)methylene]triphenylphosphoranes and their thiocarbamoyl analogues. International Journal of Chemical Kinetics, 39(1), 6-16. [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2023). MDPI. [Link]

-

Ylide | PDF | Molecules | Carbon Compounds. Scribd. [Link]

-

Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science (RSC Publishing). [Link]

- Kolodiazhnyi, O. I. (1999).

-

Sarbajna, A., Swamy, V. S. V. S. N., & Gessner, V. H. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science, 11(30), 7835-7847. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry. [Link]

-

The Wittig Reaction and the Critical Role of Phosphonium Salts like Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Wittig reagents. Wikipedia. [Link]

-

Ramazani, A., & Kazemizadeh, A. R. (2011). Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. Current Organic Chemistry, 15(22), 3986-4020. [Link]

-

Wittig Reaction. Chem-Station Int. Ed.[Link]

-

Anvari, M., & Anary-Abbasinejad, M. (2012). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry, 16(23), 2772-2805. [Link]

-

WITTIG REACTION | MECHANISM. AdiChemistry. [Link]

-

13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

Phosphonium salts and P-ylides. IRIS. [Link]

-

Maghsoodlou, M. T., et al. (2008). Synthesis of Heterocyclic Stable Phosphorus Ylides from Reaction Between Triphenylphosphine and Activated Acetylenic Esters in the Presence of Biological Active NH Heterocyclic Compounds. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Structure and thermal stability of phosphorus-iodonium ylids. (2024). Beilstein Journal of Organic Chemistry, 20, 2931-2939. [Link]

-

Triphenylcarbethoxymethylenep.... Wikipedia. [Link]

-

Certificate of analysis - (Acetylmethylene)triphenylphosphorane, 99%. Thermo Fisher Scientific. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. CORA. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Aitken, R. A., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 28(24), 8089. [Link]

-

Aitken, R. A., et al. (2009). Thermal rearrangement of thiocarbonyl-stabilised triphenylphosphonium ylides leading to (Z)-1-diphenylphosphino-2-phenylsulfenylalkenes. Beilstein Journal of Organic Chemistry, 5, 87. [Link]

-

Introductory Handbook Volume 5 Evolved Gas Analysis. FKIT. [Link]

-

Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds. Journal of Chemical Education. [Link]

-

Structure and thermal stability of phosphorus-iodonium ylids. (2024). National Center for Biotechnology Information. [Link]

-

Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

-

2.3 The Manipulation of Air-Sensitive Compounds. Thieme. [Link]

-

Webinar: Polymer Characterization using DSC & TGA. (2021). YouTube. [Link]

-

Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. (2017). PubMed. [Link]

-

No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium (RLi), RMgX, and LDA Solutions. (2004). PubMed. [Link]

Sources

- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. cora.ucc.ie [cora.ucc.ie]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. A11410.18 [thermofisher.com]

- 8. (Acetylmethylene)triphenylphosphorane, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. adichemistry.com [adichemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Wittig Reaction: Unraveling the Mechanism of Stabilized Ylides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds. The stereochemical outcome of this reaction is intrinsically linked to the nature of the phosphorus ylide employed. This guide provides an in-depth exploration of the reaction mechanism for stabilized ylides, which are crucial for the stereoselective synthesis of (E)-alkenes. We will dissect the currently accepted mechanistic pathway, moving beyond outdated textbook models to incorporate modern experimental and computational evidence. The discussion emphasizes the principles of kinetic versus thermodynamic control that govern the high (E)-selectivity, the structural features of the key intermediates, and the practical considerations essential for professionals in drug development and chemical research.

Introduction: The Wittig Reaction and the Critical Role of Ylide Stabilization

Discovered by Georg Wittig in 1954, the Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide, also known as a Wittig reagent.[1] The driving force is the formation of a highly stable phosphine oxide byproduct.[2] The utility of the reaction is profoundly influenced by the electronic properties of the ylide, which is typically classified based on the substituents on the carbanionic carbon.

Phosphonium ylides are categorized as:

-

Non-stabilized Ylides: Bear electron-donating or neutral groups (e.g., alkyls). These ylides are highly reactive and typically yield (Z)-alkenes.[3]

-

Stabilized Ylides: Possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles. These EWGs delocalize the negative charge through resonance, rendering the ylide significantly more stable and less reactive.[4] This stability is the key determinant for the pronounced (E)-alkene selectivity observed in their reactions.[2][3]

-

Semi-stabilized Ylides: Have substituents like aryl or vinyl groups, exhibiting reactivity and selectivity intermediate between the other two classes.[3]

This guide will focus exclusively on the mechanism involving stabilized ylides, which are workhorses in multi-step synthesis due to their high stereoselectivity and functional group tolerance.[3][5]

The Modern Mechanistic Framework: Oxaphosphetane as the Sole Intermediate

For many years, the Wittig mechanism was often described as proceeding through a zwitterionic betaine intermediate.[6] However, extensive experimental and computational studies have largely refuted this for salt-free reactions. The modern consensus confirms that the Wittig reaction, irrespective of ylide type, proceeds under kinetic control via a concerted [2+2] cycloaddition mechanism, with an oxaphosphetane (OPA) being the first-formed and only intermediate.[7][8][9] Any discussion of a betaine intermediate is now largely considered relevant only to specific cases, such as reactions run in the presence of lithium salts, which can coordinate to the intermediates and alter the reaction course.[5][8][10]

The core pathway under lithium salt-free conditions is a two-step process:

-

[2+2] Cycloaddition: The ylide and carbonyl compound react to form a four-membered ring intermediate, the oxaphosphetane.

-

[2+2] Cycloreversion: The oxaphosphetane decomposes in a concerted, stereospecific syn-elimination to yield the alkene and phosphine oxide.[10]

The stereochemistry of the final alkene is therefore dictated entirely by the stereochemistry of the oxaphosphetane intermediate formed in the first step.

The Origin of (E)-Selectivity with Stabilized Ylides: A Case of Thermodynamic Control

While the overall reaction is under kinetic control, the stereoselectivity observed with stabilized ylides is a direct consequence of the reaction being under thermodynamic control . This seeming contradiction is resolved by understanding the nature of the initial cycloaddition step.

Reversibility of Oxaphosphetane Formation

The key difference between stabilized and non-stabilized ylides lies in the initial cycloaddition step.

-

For highly reactive, non-stabilized ylides , the formation of the oxaphosphetane is fast and irreversible .[11] The stereochemical outcome is thus determined by the lowest energy transition state (kinetic control), which leads to the cis-oxaphosphetane and subsequently the (Z)-alkene.[12]

-

For less reactive, stabilized ylides , the activation barrier for cycloaddition is higher, and crucially, the process is reversible .[1][12] The stabilized ylide is a better leaving group, allowing the oxaphosphetane to revert to the starting materials.

Equilibration to the Thermodynamically Favored anti-Oxaphosphetane